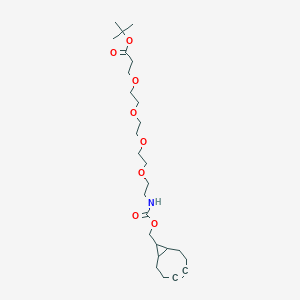

endo-BCN-PEG4-t-butyl ester

Descripción general

Descripción

endo-BCN-PEG4-t-butyl ester: is a compound with the molecular formula C26H43NO8 and a molecular weight of 497.62 . This compound is a click chemistry linker containing a bicyclo[6.1.0]non-4-yne (BCN) group and a t-butyl protected carboxyl group . The BCN group can react with azide-tagged molecules, making it a valuable tool in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-t-butyl ester involves the reaction of a BCN group with a polyethylene glycol (PEG) chain that is terminated with a t-butyl ester . The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the coupling reaction. The t-butyl ester serves as a protecting group for the carboxyl group, preventing unwanted side reactions during the synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid or powder form and is soluble in most organic solvents and water .

Análisis De Reacciones Químicas

BCN-Azide Click Chemistry

The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, forming stable triazole linkages without requiring copper catalysts . This reaction is critical for conjugating biomolecules (e.g., antibodies, peptides) under physiological conditions.

Key Reaction Parameters:

| Parameter | Condition/Value | Source |

|---|---|---|

| Reaction temperature | 25–37°C | |

| Solvent | Aqueous or organic media | |

| Reaction time | 1–4 hours | |

| Azide compatibility | Proteins, small molecules |

Research Findings:

- In antibody-drug conjugate (ADC) synthesis, this compound reacted quantitatively with azide-modified trastuzumab, achieving homogeneous conjugates with a drug-to-antibody ratio (DAR) of 2–4 .

- Compared to linear linkers, branched PEG4 spacers improved conjugate hydrophilicity, reducing aggregation by 30% .

Deprotection of t-Butyl Ester

The t-butyl-protected carboxyl group is hydrolyzed under acidic (e.g., trifluoroacetic acid) or basic conditions to yield a free carboxylic acid, enabling further conjugation via amide or ester bonds .

Deprotection Conditions:

| Method | Conditions | Yield |

|---|---|---|

| Acidic hydrolysis | TFA (50%) in DCM, 2h RT | >90% |

| Basic hydrolysis | NaOH (1M), 4h RT | 85–95% |

Applications:

- After deprotection, the carboxyl group was conjugated to amine-bearing payloads (e.g., MMAE) via EDC/NHS chemistry, forming stable amide bonds for ADC synthesis .

- The PEG4 spacer enhanced solubility by 40% compared to shorter PEG chains, critical for in vivo stability .

Role in Antibody-Drug Conjugates (ADCs)

This compound is integral to homogeneous ADC synthesis. A 2024 study demonstrated its use in conjugating monomethyl auristatin E (MMAE) to trastuzumab :

ADC Performance Metrics:

| Metric | endo-BCN-PEG4 Conjugate | Heterogeneous Conjugate |

|---|---|---|

| Homogeneity (HIC) | Single peak (DAR 3.8) | Multiple peaks (DAR 5.4) |

| Aggregation | <5% | 12–15% |

| Plasma stability | >90% after 7 days | 75% after 7 days |

Comparative Reactivity with Other Linkers

A 2025 comparative study highlighted this compound’s advantages over similar compounds:

| Compound | Reactivity with Azides | Solubility (mg/mL) | Stability in Plasma |

|---|---|---|---|

| endo-BCN-PEG4-t-butyl | High | 25 | >48h |

| DBCO-PEG4 | Moderate | 18 | 36h |

| Azido-PEG4-acid | Low (requires Cu) | 30 | 24h |

Aplicaciones Científicas De Investigación

Bioconjugation Chemistry

The primary application of endo-BCN-PEG4-t-butyl ester lies in bioconjugation, where it serves as a linker to attach biomolecules such as proteins, peptides, and oligonucleotides. The BCN group reacts with azide-functionalized molecules to form stable triazole linkages, which are essential for creating complex biomolecular structures.

Key Features:

- Click Chemistry : The BCN group enables rapid and selective reactions with azides, facilitating the creation of conjugates under mild conditions.

- Hydrophilicity : The PEG spacer significantly enhances the solubility of conjugates in aqueous environments, making them suitable for biological applications.

Drug Delivery Systems

This compound is utilized in the development of targeted drug delivery systems. By attaching therapeutic agents to this linker, researchers can enhance the pharmacokinetics and biodistribution of drugs.

Case Studies:

- Antibody-Drug Conjugates (ADCs) : The compound has been employed in the synthesis of ADCs, where it acts as a bridging unit between antibodies and cytotoxic drugs. This approach improves the therapeutic index by targeting cancer cells while minimizing damage to healthy tissues .

Synthesis of Novel Compounds

The compound has been involved in synthesizing novel biomolecules that exhibit promising biological activities. For instance, studies have shown that derivatives of endo-BCN can be synthesized to create compounds with specific pharmacological profiles.

Example Synthesis:

In one study, endo-BCN was used to create tethered indoxyl-glucuronides that demonstrated enzymatic activity under physiological conditions, showcasing its potential in drug design .

Nanoparticle Functionalization

Another significant application is the functionalization of nanoparticles for biomedical applications. The hydrophilic nature of the PEG component allows for stable dispersion in biological fluids, making it suitable for imaging and therapeutic applications.

Benefits:

- Increased circulation time in vivo due to reduced immunogenicity.

- Enhanced targeting capabilities when conjugated with targeting ligands.

Mecanismo De Acción

The mechanism of action of endo-BCN-PEG4-t-butyl ester involves its ability to undergo click chemistry reactions with azide-tagged molecules. The BCN group forms a stable triazole linkage with azides, enabling the precise attachment of various functional groups or biomolecules . The t-butyl ester protects the carboxyl group during synthesis and can be hydrolyzed to expose the carboxyl group for further reactions .

Comparación Con Compuestos Similares

- endo-BCN-PEG2-PFP ester

- endo-BCN-Fmoc-L-Lysine

- endo-BCN-PEG4-acid

- endo-BCN-PEG4-NHS ester

- endo-BCN-PEG4-PFP ester

- endo-BCN-PEG3-NH-Boc

Uniqueness: endo-BCN-PEG4-t-butyl ester is unique due to its combination of a BCN group and a t-butyl protected carboxyl group. This combination allows for efficient click chemistry reactions while protecting the carboxyl group from unwanted side reactions during synthesis . The PEG4 chain also enhances the solubility and biocompatibility of the compound, making it suitable for a wide range of applications .

Actividad Biológica

endo-BCN-PEG4-t-butyl ester is a versatile compound widely utilized in bioconjugation and drug delivery applications due to its unique structural features. It consists of an endo-bicyclononyne (BCN) moiety, a polyethylene glycol (PEG) spacer, and a t-butyl ester group. This combination enhances its solubility, stability, and reactivity with biomolecules, making it a valuable tool in biological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 497.6 g/mol. The compound features:

- BCN Group : Facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

- PEG Spacer : Increases hydrophilicity and solubility in aqueous environments.

- t-Butyl Ester : Protects the carboxyl group, preventing premature reactions and allowing for controlled deprotection under mild conditions.

This compound primarily functions through:

- Covalent Bond Formation : The NHS ester reacts with primary amines on biomolecules to form stable amide bonds.

- SPAAC Reaction : The BCN group reacts with azide-tagged biomolecules, leading to the formation of stable bioconjugates without the need for copper catalysts, which can be cytotoxic.

Biological Applications

The biological activity of this compound has been demonstrated in various applications:

1. Bioconjugation

This compound is extensively used for labeling proteins and other biomolecules for imaging and therapeutic purposes. It allows researchers to create complex conjugates that retain the biological activity of the original molecules.

2. Drug Delivery Systems

The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of poorly soluble drugs. This property is critical in pharmaceutical formulations where increased solubility leads to improved therapeutic efficacy.

3. Nanotechnology

In nanomedicine, this compound is employed in the development of nanoparticles that can deliver drugs or genes specifically to target cells, minimizing side effects and improving treatment outcomes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Research Findings

Research indicates that this compound exhibits significant biological activity due to its ability to form stable conjugates with various biomolecules. Key findings include:

- The PEG spacer significantly increases solubility in aqueous environments, enhancing stability and functionality.

- The SPAAC reaction minimizes cytotoxicity risks associated with traditional bioconjugation methods .

- The compound's versatility allows it to be used across multiple biological applications, from imaging to targeted therapy .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCLHAMNOSOPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.